(R)-2-Ethylhexanoic acid
Overview
Description
(R)-2-Ethylhexanoic acid, also known as (R)-2-EH, is an organic compound belonging to the class of carboxylic acids. It is a chiral molecule, meaning it has two different enantiomers, or mirror images of the same molecule. (R)-2-EH is an important intermediate in the synthesis of many pharmaceuticals, and is also used in the production of lubricants, plasticizers, and surfactants. In addition, (R)-2-EH is utilized as a starting material in the synthesis of other compounds, such as chiral drugs and other chiral compounds.
Scientific Research Applications
Biodegradation of Plasticizers
(R)-2-Ethylhexanoic acid is a metabolite resulting from the partial degradation of plasticizers like di-ethylhexyl phthalate (DEHP) and di-ethylhexyl adipate (DEHA) by soil microorganisms such as Rhodococcus rhodochrous. Interestingly, while other metabolites inhibit microbial growth, (R)-2-ethylhexanoic acid does not exhibit this inhibitory effect. Its high concentration is attributed to the resistance of (R)-2-ethylhexanoic acid to microbial degradation, possibly due to its ethyl branch. This insight aids in understanding the environmental fate of plasticizers and their degradation products (Nalli, Cooper, & Nicell, 2006).
Role in Immune Response
Although not directly related to the specific compound (R)-2-ethylhexanoic acid, its structural relative, 2-ethylhexanoic acid (2-EHA), has been studied for its effects on human polymorphonuclear leukocytes (PMNL). 2-EHA was found to inhibit the production of reactive oxygen species in PMNL, suggesting an immunosuppressive effect in vitro (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).
Enzymatic Production and Stereoselectivity
P450cam, an enzyme, exhibits stereoselectivity in catalyzing the formation of 2-ethylhexanoic acid from 2-ethylhexanol, producing more of the (R)-enantiomer than the (S)-enantiomer. This study provides a foundation for active site design in enzymes aimed at producing specific enantiomers of a compound (French et al., 2001).
Catalytic Applications
(R)-2-Ethylhexanoic acid has been employed as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating remarkable catalytic activity and reusability. This application highlights its potential as an eco-friendly and efficient catalyst in organic synthesis (Hekmatshoar et al., 2015).
Material Science and Nanotechnology
In materials science, metal 2-ethylhexanoates, which include the (R)-2-ethylhexanoic acid derivative, are widely used as metal-organic precursors. They find applications in catalysts for polymerizations and in the painting industry for their properties as driers. This review emphasizes their diverse applications in precursor chemistry and materials science (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
properties
IUPAC Name |
(2R)-2-ethylhexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](CC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Ethylhexanoic acid | |
CAS RN |
56006-48-5 | |
Record name | (-)-2-Ethylhexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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